molecular formula C27H27N5O7 B11217139 [4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate

[4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate

Cat. No.: B11217139
M. Wt: 533.5 g/mol
InChI Key: OVMRKAKIBZUINH-UHFFFAOYSA-N
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Description

4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyranopyrazoles.

Preparation Methods

The synthesis of 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at 80°C . This method is efficient and environmentally friendly, producing high yields of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar compounds include other pyranopyrazoles, such as benzoic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] ester . Compared to these compounds, 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H27N5O7

Molecular Weight

533.5 g/mol

IUPAC Name

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31)

InChI Key

OVMRKAKIBZUINH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC

Origin of Product

United States

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